

# Ercanetide and the Shifting Landscape of Neurodevelopmental Disorder Therapeutics: A Critical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | Ercanetide |           |  |  |  |  |
| Cat. No.:            | B1250509   | Get Quote |  |  |  |  |

#### For Immediate Release

A new wave of targeted therapies is offering a glimmer of hope for individuals with neurodevelopmental disorders, a complex group of conditions with historically limited treatment options. Among these emerging drugs, **Ercanetide** (NNZ-2591) is carving a significant niche with promising results in early-stage clinical trials for several rare disorders. This guide provides a critical review of **Ercanetide**, comparing it with other notable drugs in development for conditions such as Angelman syndrome, Phelan-McDermid syndrome, Pitt Hopkins syndrome, Fragile X syndrome, and Autism Spectrum Disorder. We delve into the available clinical data, experimental methodologies, and the underlying signaling pathways to offer a comprehensive overview for researchers, clinicians, and drug development professionals.

# Ercanetide (NNZ-2591): A Novel Modulator of IGF-1 Signaling

**Ercanetide** is a synthetic analog of cyclic glycine-proline (cGP), a molecule known to modulate the bioavailability of insulin-like growth factor-1 (IGF-1).[1][2][3][4] IGF-1 is a critical neurotrophic factor involved in brain development, synaptic plasticity, and neuronal survival.[1] [5][6] The proposed mechanism of action for **Ercanetide** centers on its ability to normalize IGF-1 function, which is often dysregulated in neurodevelopmental disorders.[1][4] Preclinical



studies have demonstrated that **Ercanetide** can cross the blood-brain barrier and exert neuroprotective effects.[7]

Recent Phase 2 clinical trials have shown encouraging signs of efficacy and a favorable safety profile for **Ercanetide** in several rare neurodevelopmental disorders.

#### **Clinical Trial Highlights:**

- Phelan-McDermid Syndrome: An open-label Phase 2 trial in children aged 3-12 years demonstrated statistically significant improvements from baseline across multiple efficacy measures as assessed by both clinicians and caregivers.[8][9] The mean score on the Clinical Global Impression of Improvement (CGI-I) was 2.4, with 16 out of 18 children showing improvement.[9] The Caregiver Overall Impression of Change (CIC) mean score was 2.7, with 15 out of 18 children showing improvement.[9] The treatment was well-tolerated, with most adverse events being mild to moderate.[8] A Phase 3 trial is planned.[7]
   [10]
- Pitt Hopkins Syndrome: A Phase 2 trial in children aged 3-17 years also reported statistically significant improvements from baseline in all four syndrome-specific efficacy measures.[11]
   [12][13] Nine out of 11 children showed improvement on the CGI-I, and 8 out of 11 on the CIC.[11][14] The drug was found to be safe and well-tolerated.[11][12]
- Angelman Syndrome: Top-line results from a Phase 2 trial in children showed statistically significant and clinically meaningful improvements as rated by both clinicians and caregivers. [15][16][17][18] The mean CGI-I score was 3.0, with 11 out of 13 children showing improvement.[18] The mean CIC score was 3.2, with 8 out of 12 children showing improvement.[18] Ercanetide was reported to be safe and well-tolerated.[18]

# Comparative Analysis with Other Emerging Neurodevelopmental Drugs

The landscape of drug development for neurodevelopmental disorders is diverse, with various mechanisms of action being explored. Here, we compare **Ercanetide** with other notable emerging therapies.



| Drug                          | Target<br>Disorder(s)                                                                      | Mechanism of<br>Action                                                  | Latest Clinical<br>Trial Phase           | Key Efficacy<br>Findings                                                                                                                                                                                      |
|-------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ercanetide<br>(NNZ-2591)      | Angelman syndrome, Phelan- McDermid syndrome, Pitt Hopkins syndrome, Prader-Willi syndrome | Modulator of<br>Insulin-like<br>Growth Factor-1<br>(IGF-1) signaling    | Phase 2/3                                | Statistically significant improvements in CGI-I and CIC scores in Phase 2 trials for Phelan- McDermid, Pitt Hopkins, and Angelman syndromes.[8][9] [11][18]                                                   |
| Bumetanide                    | Autism Spectrum<br>Disorder                                                                | NKCC1 chloride importer inhibitor; aims to restore GABAergic inhibition | Phase 3<br>(Development<br>Discontinued) | Phase 3 trials were terminated early due to a lack of significant difference between bumetanide and placebo.[19][20]                                                                                          |
| Cannabidiol<br>(ZYN002/Zygel) | Fragile X<br>Syndrome                                                                      | Modulator of the endocannabinoid system                                 | Phase 3                                  | A Phase 3 trial did not meet its primary endpoint in the full cohort, but post-hoc analysis showed significant improvement in patients with ≥90% methylation of the FMR1 gene. [21][22] Long- term open-label |



|           |                       |                                                                                          |             | extension study<br>showed<br>sustained<br>reductions in<br>irritability.[23][24]<br>[25]                                                                                       |
|-----------|-----------------------|------------------------------------------------------------------------------------------|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Metformin | Fragile X<br>Syndrome | Multiple potential mechanisms including normalization of ERK and mTOR signaling pathways | Phase 2/3   | An open-label trial demonstrated safety but did not find significant changes on primary behavioral outcome measures.[26] Another controlled trial is ongoing.[27][28] [29][30] |
| Nutlin-3  | Fragile X<br>Syndrome | MDM2 inhibitor                                                                           | Preclinical | In a mouse model of Fragile X syndrome, transient treatment with Nutlin-3 led to long-lasting correction of neurogenic and cognitive deficits. [31][32]                        |

### **Experimental Protocols: A Closer Look**

Understanding the methodologies behind the clinical and preclinical data is crucial for a critical evaluation.



# Ercanetide (NNZ-2591) Phase 2 Open-Label Trial for Phelan-McDermid Syndrome (NCT05025241)

- Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of NNZ-2591.[33]
- Study Design: An open-label study in 18 children aged 3-12 years with a diagnosis of Phelan-McDermid syndrome.[8][9] The study involved a 4-week screening and observation period to establish baseline, followed by a 13-week treatment period with NNZ-2591 administered as an oral liquid twice daily.[9] A follow-up assessment was conducted two weeks after the end of treatment.[9]
- Dosage: The dose was escalated in two stages up to a target of 12 mg/kg.[9]
- Primary Outcome Measures: Safety, tolerability, and pharmacokinetics.[9][33]
- Secondary Outcome Measures: 14 efficacy measures assessed by clinicians and caregivers, including the Clinical Global Impression of Improvement (CGI-I) and Caregiver Overall Impression of Change (CIC).[9]

# **Bumetanide Phase 3 Trials for Autism Spectrum Disorder (SIGN1: NCT03715166, SIGN2: NCT03715153)**

- Objective: To evaluate the efficacy and safety of bumetanide oral solution in children and adolescents with ASD.[19]
- Study Design: Two international, multi-center, randomized, double-blind, placebo-controlled Phase 3 trials.[19] One trial enrolled patients aged 7-17 years, and the other enrolled children aged 2-6 years.[19][34] Patients were randomized to receive bumetanide or placebo twice daily for a 6-month double-blind treatment period.[19]
- Primary Outcome Measure: Change in the Childhood Autism Rating Scale 2 (CARS2) total raw score from baseline to Week 26.[19]
- Key Secondary Outcome Measures: Changes in the Social Responsiveness Scale-2,
   Clinical Global Impression Scale, and Vineland Adaptive Behavior Scale.[19]



# Cannabidiol (ZYN002) CONNECT-FX Phase 3 Trial for Fragile X Syndrome (NCT03614663)

- Objective: To assess the efficacy and safety of ZYN002 transdermal cannabidiol gel for the treatment of behavioral symptoms in children and adolescents with Fragile X syndrome.
- Study Design: A double-blind, randomized, placebo-controlled Phase 3 trial.[22] Patients were randomized to receive 12 weeks of ZYN002 (250 mg or 500 mg daily, weight-based) or placebo, as an add-on to standard of care.[22]
- Primary Outcome Measure: Change from baseline in the Aberrant Behavior Checklist— Community FXS (ABC-CFXS) Social Avoidance subscale score.[21]

### **Signaling Pathways and Visualizations**

To visualize the complex biological processes involved, we have generated diagrams using the DOT language.

### **Proposed Signaling Pathway of Ercanetide**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline | MDPI [mdpi.com]
- 5. cureangelman.org [cureangelman.org]
- 6. cureangelman.org.uk [cureangelman.org.uk]
- 7. Neuren confirms Phase III trial goals for PMS drug NNZ-2591 [clinicaltrialsarena.com]
- 8. bioshares.com.au [bioshares.com.au]
- 9. Neuren's NNZ-2591 meets endpoints in phase II trial in Phelan-McDermid syndrome | BioWorld [bioworld.com]
- 10. First site initiated for Neuren's Phelan-McDermid syndrome Phase 3 trial Biotech [biotechdispatch.com.au]
- 11. Neuren Pharmaceuticals reports data from trial of NNZ-2591 [clinicaltrialsarena.com]
- 12. Neuren reports progress in Pitt Hopkins syndrome trial [synapse.patsnap.com]
- 13. Pitt Hopkins Syndrome | Neuren Pharmaceuticals [neurenpharma.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. neurenpharma.com [neurenpharma.com]
- 16. angelman.org [angelman.org]
- 17. Neuren's NNV-2591 positive in Angelman syndrome phase II trial | BioWorld [bioworld.com]
- 18. cureangelman.org [cureangelman.org]



- 19. Bumetanide oral solution for the treatment of children and adolescents with autism spectrum disorder: Results from two randomized phase III studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Autism Eye Drug trials halted on Bumetanide, which was hailed as promising treatment [autismeye.com]
- 21. Harmony's cannabidiol drug flops in pivotal Fragile X Syndrome trial Clinical Trials Arena [clinicaltrialsarena.com]
- 22. A randomized, controlled trial of ZYN002 cannabidiol transdermal gel in children and adolescents with fragile X syndrome (CONNECT-FX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fragilexnewstoday.com [fragilexnewstoday.com]
- 24. neurologylive.com [neurologylive.com]
- 25. neurology.org [neurology.org]
- 26. Clinical Trial of Metformin for Fragile X Syndrome FRAXA Research Foundation -Finding a Cure for Fragile X Syndrome [fraxa.org]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. A Trial of Metformin in Individuals With Fragile X Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 29. A Trial of Metformin in Individuals With Fragile X Syndrome (Met) [ctv.veeva.com]
- 30. trial.medpath.com [trial.medpath.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ercanetide and the Shifting Landscape of Neurodevelopmental Disorder Therapeutics: A Critical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250509#a-critical-review-of-ercanetide-and-other-emerging-neurodevelopmental-disorder-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com